molecular formula C25H23FN2O B11461743 2-(2-fluorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2-fluorobenzyl)-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11461743
M. Wt: 386.5 g/mol
InChI Key: DUMLSUYYXRUCBW-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, metal catalysts, and base or acid catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorophenyl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may enhance its biological activity and specificity. The combination of these functional groups with the indole core provides a distinct chemical profile that sets it apart from other indole derivatives .

Properties

Molecular Formula

C25H23FN2O

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C25H23FN2O/c1-29-19-12-10-17(11-13-19)25-24-21(20-7-3-5-9-23(20)27-24)14-15-28(25)16-18-6-2-4-8-22(18)26/h2-13,25,27H,14-16H2,1H3

InChI Key

DUMLSUYYXRUCBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2CC4=CC=CC=C4F)C5=CC=CC=C5N3

Origin of Product

United States

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